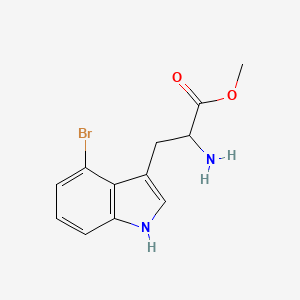

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate

Description

Introduction to Methyl 2-Amino-3-(4-Bromo-1H-Indol-3-Yl)Propanoate

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound hydrochloride . The structure consists of a propanoate backbone with an amino group at the second carbon and a 4-bromoindole substituent at the third carbon. The indole ring is brominated at the fourth position, while the carboxylic acid group is esterified with methanol. The hydrochloride salt form enhances stability and solubility in polar solvents.

The molecular structure can be represented using the SMILES notation:COC(=O)C(N)CC1=CNC2=C1C=C(Br)C=C2.Cl.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrClN₂O₂ |

| Molecular Weight | 333.61 g/mol |

| CAS Registry Number | 1423024-60-5 |

| Purity | 95% |

| Physical Form | Powder |

Synonyms and Registry Identifiers

Common synonyms include:

- Methyl 4-bromo-L-tryptophanate hydrochloride

- 4-Bromo-L-tryptophan methyl ester hydrochloride

Registry identifiers:

The compound is distinct from structurally related molecules such as (R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid (CAS 10755380) and methyl (2S)-2-amino-3-(4-bromophenyl)propanoate (CID 24720903), which lack the esterified indole system.

Historical Context and Discovery

This compound hydrochloride emerged as a derivative of 4-bromo-L-tryptophan (CAS 52448-16-5), a non-proteinogenic amino acid first synthesized to study halogenated indole metabolism. The esterification of the carboxylic acid group in tryptophan analogs was pioneered to improve membrane permeability in pharmacokinetic studies. The introduction of the bromine atom at the indole’s fourth position enhances electrophilicity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Significance in Organic and Medicinal Chemistry

In organic chemistry , this compound is a precursor for synthesizing indole-based scaffolds. The bromine atom facilitates palladium-catalyzed couplings, allowing the introduction of aryl, alkyl, or heteroatom groups at the fourth position. For example, it can undergo Ullmann reactions to form carbon-nitrogen bonds or serve as a substrate for synthesizing bis-indole alkaloids.

In medicinal chemistry , indole derivatives are critical in drug discovery due to their prevalence in natural products and pharmaceuticals. The 4-bromo substitution pattern is particularly valuable for developing kinase inhibitors and serotonin receptor modulators. Additionally, the methyl ester group can be hydrolyzed to the free carboxylic acid, enabling further functionalization into prodrugs or fluorescent probes.

Table 2: Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 4-Bromo-L-tryptophan | 52448-16-5 | Free carboxylic acid group |

| Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | 24720903 | Phenyl ring instead of indole |

Properties

Molecular Formula |

C12H13BrN2O2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H13BrN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3 |

InChI Key |

ZVMNQCXZPYPBDY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C(=CC=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps for Similar Compounds

Starting Materials : L-tryptophan or its derivatives are commonly used as starting materials for synthesizing indole-based compounds.

Esterification : The carboxyl group of tryptophan can be esterified using methanol and a catalyst like thionyl chloride (SOCl₂) to form the methyl ester.

Modification of the Indole Ring : The indole ring can be modified through various reactions, such as bromination, to introduce a bromo substituent at the desired position.

Amination : Introducing an amino group at the 2-position of the propanoate side chain may involve reductive amination or other suitable methods.

Challenges and Considerations

Regioselectivity : Achieving regioselective bromination at the 4-position instead of the 5-position can be challenging and may require specific conditions or catalysts.

Yield Optimization : Optimizing reaction conditions to maximize yield while minimizing by-products is crucial.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the ester and amine groups.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula . It contains a methyl ester group, an amino group, and a bromo-substituted indole moiety. The bromine atom at the 4-position of the indole ring significantly influences its reactivity and biological interactions.

Organic Chemistry

In organic chemistry, indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants. The synthesis methods vary based on the specific alkaloid being synthesized and can result in compounds with various biological activities. this compound hydrochloride serves as a building block in organic synthesis due to its versatile reactivity. It is also used as an intermediate in organic synthesis reactions .

Medicinal Chemistry

Indole derivatives are biologically active compounds that can treat cancer cells, microbes, and various disorders in the human body. The specific application methods depend on the disorder being treated, and can result in improved health outcomes.

This compound hydrochloride exhibits biological activities, particularly in pharmacological contexts. Compounds with indole structures have diverse biological properties.

Potential Applications

This compound hydrochloride has potential applications in various fields:

- Treatment of Various Disorders Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells, microbes, and various types of disorders in the human body. The treatment of these disorders can result in improved health outcomes.

- Antiviral Activity Compounds with indole structures are known for their diverse biological properties, including antiviral activity.

Interaction Studies

Interaction studies often focus on its binding affinity to biological targets such as enzymes or receptors. Initial studies may include:

- Binding assays

- Cellular assays

These studies are crucial for understanding its pharmacodynamics and potential side effects.

Similar Compounds

Several compounds share structural similarities with this compound hydrochloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate hydrochloride | Similar structure but with bromine at the 5-position | Potentially different biological activity due to bromine positioning |

| Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Lacks bromo substitution; simpler structure | May exhibit different reactivity and biological activity |

| Indole derivatives | General class of compounds containing indole rings | Diverse biological activities depending on substitutions |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Indole Ring

Key Compounds :

(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Difference: Lacks the 4-bromo substitution on the indole ring. Impact: The absence of bromine reduces steric bulk and electrophilicity, simplifying synthesis but limiting utility in halogen-directed coupling reactions .

Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride Difference: Bromine replaced with a hydrogen atom, and indole substitution shifts from the 3- to 4-position. Impact: Altered substitution position disrupts electronic conjugation, affecting spectroscopic properties (e.g., NMR chemical shifts) and reactivity .

Methyl (2S)-2-amino-3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoate Difference: Incorporates a 4-methylphenyl group at the 2-position of the indole ring.

Table 1: Structural and Physicochemical Comparisons

Functional Group Transformations in Related Esters

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Difference: Indole replaced with a 4-nitrophenyl group. Impact: The nitro group enables reduction to an amine (e.g., using NaBH4), offering a route to amino-functionalized intermediates .

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride Difference: Indole replaced with a 4-methylpyrazole ring. Impact: Altered hydrogen-bonding capacity and electronic properties, affecting solubility and target interactions .

Brominated Indole Derivatives with Complex Scaffolds

Compounds such as 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide () share the 4-bromoindole motif but incorporate pyrazoline and sulfonamide groups.

- Melting points for these analogs are notably higher (e.g., 200–201°C) due to increased molecular rigidity .

Biological Activity

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

- Molecular Formula : C₁₂H₁₄BrN₂O₂

- Molecular Weight : 333.61 g/mol

- Structure : The compound features an indole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. The process often includes bromination, amination, and esterification steps to yield the final product. For example, one method involves the reaction of 4-bromoindole with appropriate amino acids under specific conditions to form the desired compound .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of indole derivatives, including this compound. For instance, a series of synthesized indole derivatives exhibited significant antibacterial activity against various strains of bacteria. The introduction of bromine at the 4-position on the indole ring enhances the compound's potency by increasing its lipophilicity and membrane permeability .

| Compound | Antimicrobial Activity (MIC in µg/mL) |

|---|---|

| This compound | 12.5 - 25 |

| Other Indole Derivatives | 10 - 30 |

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and caspase activation. A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values ranging from 15 to 30 µM depending on the exposure time .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| U87MG | 20 | Mitochondrial disruption |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of indole derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The compounds were tested using the disk diffusion method, revealing zones of inhibition that suggest strong antimicrobial activity .

- Cytotoxicity Testing : In vitro studies using MTT assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups. The results indicate that this compound may serve as a lead for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via esterification of the corresponding amino acid precursor. For example, methyl ester derivatives of tryptophan analogs are often prepared using thionyl chloride (SOCl₂) in methanol, followed by bromination at the indole 4-position using N-bromosuccinimide (NBS) under controlled conditions. Reaction efficiency is improved by optimizing temperature (0–25°C), stoichiometry of brominating agents, and inert atmosphere to prevent side reactions .

- Key Parameters : Monitor regioselectivity of bromination via TLC and LC-MS. Purify intermediates via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and stereochemical confirmation .

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm indole proton environments (δ 10.5–11.5 ppm for NH) and methyl ester resonance (δ 3.6–3.8 ppm). 2D NMR (COSY, HSQC) resolves coupling ambiguities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and bromine isotope pattern.

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the indole ring. Solubility in DMSO (20–50 mg/mL) allows aliquoting to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions at the 4-bromo position?

- Methodology : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies for bromine substitution. Compare with experimental kinetics (e.g., SNAr reactions with amines/thiols).

- Validation : Cross-reference computed electrostatic potential maps with crystallographic data (e.g., bond angles/distances from SHELXL-refined structures) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR or anomalous X-ray diffraction patterns)?

- Case Study : If indole NH proton signals are absent in D₂O-exchanged NMR, consider tautomerization or aggregation. For X-ray discrepancies (e.g., disordered Br atoms), refine occupancy factors using SHELXL and validate with Hirshfeld surface analysis .

- Mitigation : Repeat experiments under varied conditions (solvent, temperature) and employ complementary techniques (IR, Raman for functional groups).

Q. How does the bromine substituent influence the compound’s electronic properties and binding affinity in biological assays?

- Experimental Design :

- UV-Vis Spectroscopy : Compare absorbance spectra with non-brominated analogs to assess π→π* transitions.

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors), highlighting halogen bonding via Br’s σ-hole .

- Data Interpretation : Correlate Hammett constants (σₚ for Br) with bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.